molecular formula C16H15NO5 B6095809 4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID

4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID

カタログ番号: B6095809
分子量: 301.29 g/mol
InChIキー: VRKMFALCQAGHRV-XYOKQWHBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(2E)-4-(Ethoxycarbonyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]methyl}benzoic acid is a benzoic acid derivative with a complex heterocyclic substituent. Its core structure consists of a pyrrolidone ring (a five-membered lactam) fused with an ethoxycarbonyl group (‑COOEt) and a methyl group at positions 4 and 5, respectively. The (2E)-configuration indicates a trans arrangement of the substituents around the exocyclic double bond linking the pyrrolidone ring to the benzoic acid moiety. Its molecular formula is inferred as C₁₆H₁₇NO₅ (exact mass: 303.11 g/mol), though experimental validation is required for confirmation.

特性

IUPAC Name

4-[(E)-(4-ethoxycarbonyl-3-hydroxy-5-methylpyrrol-2-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-22-16(21)13-9(2)17-12(14(13)18)8-10-4-6-11(7-5-10)15(19)20/h4-8,18H,3H2,1-2H3,(H,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKMFALCQAGHRV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C(=O)O)N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)C(=O)O)/N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations:

Heterocyclic Core: The target compound’s pyrrolidone ring distinguishes it from pyrazole () or benzimidazole derivatives (). Pyrrolidones are known for conformational rigidity, influencing binding interactions compared to more flexible amides (e.g., ) .

Bioactivity Implications : Sulfonamide- and pyridine-containing analogues () are often associated with protease inhibition, whereas pyrrolidones are explored in kinase targeting .

Quantitative Similarity Analysis

Tanimoto Coefficient-Based Comparison

Using binary fingerprints (e.g., MACCS keys), the Tanimoto coefficient (Tc) quantifies similarity:

  • Pyrazole analogue () : Estimated Tc ≈ 0.65–0.70 (shared benzoic acid and carbonyl groups).
  • Piperidine-containing compound () : Lower Tc (~0.40–0.50) due to divergent side chains.
  • Benzimidazole derivatives () : Tc < 0.30 (minimal structural overlap).

Graph-Based Structural Alignment

Subgraph matching () reveals partial overlap in benzoic acid and carbonyl regions but divergent heterocycles. Computational tools like GEM-Path () could identify conserved pharmacophoric features, such as hydrogen-bond donors/acceptors from the carboxylic acid and lactam groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。